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Athb-1 homeodomain protein - 139497-94-2

Athb-1 homeodomain protein

Catalog Number: EVT-1520290
CAS Number: 139497-94-2
Molecular Formula: C8H15NO4
Molecular Weight: 0
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Product Introduction

Overview

The Arabidopsis thaliana HomeoBox 1 protein, commonly referred to as Athb-1, is a member of the homeodomain-leucine zipper transcription factor family. It plays a crucial role in plant development, particularly in the regulation of hypocotyl elongation in response to light conditions. Athb-1 is primarily expressed in the hypocotyls and roots of Arabidopsis thaliana, with its expression levels being influenced by photoperiods, specifically up-regulated under short-day conditions .

Source and Classification

Athb-1 is classified as a homeodomain-leucine zipper class I transcription factor. This classification is based on its structural features, which include a homeodomain responsible for DNA binding and a leucine zipper motif that facilitates dimerization with other proteins . The gene encoding Athb-1 is located on chromosome 3 of the Arabidopsis genome, specifically at locus AT3G01470 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Athb-1 can be studied through various molecular biology techniques:

  • Cloning: The gene can be cloned into expression vectors using standard molecular cloning techniques.
  • Transformation: The cloned gene can be introduced into plant cells via Agrobacterium-mediated transformation or other methods to study its function in vivo.
  • Expression Analysis: Techniques such as quantitative PCR and Northern blotting can be employed to analyze the expression levels of Athb-1 under different environmental conditions.

The characterization of Athb-1's DNA binding properties has been conducted using gel retardation assays that demonstrate its ability to bind specific DNA sequences as a dimer .

Molecular Structure Analysis

Structure and Data

Athb-1 contains a homeodomain that allows it to interact with DNA, specifically recognizing a 9 base pair dyad-symmetric sequence (CAAT(A/T)ATTG) . The leucine zipper motif facilitates dimerization, which is essential for its DNA binding activity. Structural studies suggest that the correct spatial arrangement between the homeodomain and leucine zipper is critical for effective DNA recognition .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Athb-1 are those related to its interaction with DNA. The binding of Athb-1 to specific DNA sequences regulates the transcription of target genes involved in cell wall composition and elongation. This process is mediated by the transcriptional activation capability of the homeodomain-leucine zipper proteins, which can form homodimers or heterodimers with other transcription factors .

Mechanism of Action

Process and Data

Athb-1 functions as a transcriptional activator that promotes hypocotyl elongation by regulating downstream genes involved in cell wall synthesis and elongation processes. It acts downstream of Phytochrome-interacting factor 1, which modulates its expression in response to light conditions . This regulatory mechanism highlights Athb-1's role in integrating environmental signals with developmental responses.

Physical and Chemical Properties Analysis

Properties and Relevant Data

Athb-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically around pH 5.5 to 6.5.
  • Stability: The protein's stability can be affected by environmental factors such as temperature and pH, influencing its functional capacity.

These properties are essential for understanding how Athb-1 interacts with other molecules within the plant cell environment.

Applications

Scientific Uses

Athb-1 has significant applications in plant biology research:

  • Genetic Engineering: It can be utilized in transgenic approaches to enhance plant growth traits such as hypocotyl elongation under varying light conditions.
  • Stress Response Studies: Understanding how Athb-1 regulates gene expression under stress conditions (e.g., drought) can lead to the development of more resilient crop varieties.
  • Developmental Biology: Research on Athb-1 contributes to broader insights into plant developmental processes and hormone signaling pathways.
Molecular Structure & DNA-Binding Mechanisms of Athb-1

Domain Architecture: Homeodomain-Leucine Zipper (HD-Zip) Motif

Athb-1 (Arabidopsis thaliana homeobox-1) belongs to the plant-specific HD-Zip transcription factor family, characterized by a fusion of two functional domains: a homeodomain (HD) and an adjacent leucine zipper (LZ) domain. The HD comprises 61 amino acids forming a helix-turn-helix DNA-binding motif, while the LZ consists of heptad repeats of leucine residues that facilitate protein dimerization. This dual-domain architecture enables Athb-1 to bind DNA with high specificity and regulate target gene expression during plant development and stress responses [1] [5].

Spatial Relationship Between Homeodomain and Leucine Zipper

The precise spatial arrangement between the HD and LZ domains is critical for Athb-1’s function. The LZ domain is positioned C-terminally to the HD, separated by a short linker region of conserved length. Studies show that altering this spatial relationship—such as inserting amino acid residues between the HD and LZ—abolishes DNA-binding activity. This indicates that the relative orientation of these domains ensures correct dimerization and optimal positioning of the HD on the DNA major groove. The HD’s third helix (recognition helix) directly contacts DNA bases, while the LZ’s proximity allows dimer formation without steric hindrance [1] [8].

Table 1: Structural Determinants of Athb-1 DNA Binding

Domain/ResiduePositionFunctionConsequence of Mutation
Homeodomain Helix 347–55DNA major groove contactLoss of sequence specificity
Leucine Zipper~20 residues C-terminal to HDDimerizationDisrupted dimer formation
N-terminal armResidues 2–8DNA minor groove contactReduced affinity
Arg55Helix 3Base contact at position 3Specificity loss (e.g., A→T)
Asn51Helix 3Base contact at position 3Universal A specificity

Dimerization Mechanisms via Leucine Zipper Interactions

Athb-1 binds DNA exclusively as a homodimer, mediated by coiled-coil interactions of its LZ domain. The LZ contains 4–5 leucine repeats spaced precisely seven amino acids apart, forming hydrophobic interfaces that stabilize dimer assembly. This dimerization is obligatory: deletion of the LZ or point mutations in leucine residues (e.g., Leu→Ala) abolish DNA binding. The LZ-driven dimerization brings two HDs into a symmetric orientation, enabling simultaneous contact with two DNA half-sites spaced 6–8 bp apart. This geometry is essential for recognizing dyad-symmetric sequences and achieving high-affinity binding [1] [5].

DNA Recognition Specificity

Dyad-Symmetric Binding Sites (e.g., CAAT(A/T)ATTG)

Athb-1 recognizes a 9-bp pseudopalindromic sequence with the consensus CAAT(A/T)ATTG. This motif comprises two inverted half-sites (e.g., CAAT and ATTG) separated by a central base pair. Key features include:

  • Positional Specificity: Residue 5 (A/T) determines subgroup specificity; Athb-1 prefers adenine (A) or thymine (T), while Athb-2 recognizes guanine (G) or cytosine (C) at this position [1].
  • Structural Basis: The dyad symmetry matches the spatial arrangement of the Athb-1 homodimer. Each HD contacts one half-site, with the N-terminal arm inserting into the minor groove and the recognition helix (Helix 3) interacting with the major groove [1] [4].
  • Affinity Determinants: Central A/T bases facilitate DNA bending, enhancing protein-DNA contacts. Methylation interference assays confirm that contacts at positions 3 (A), 4 (T), and 7 (T) are critical for stability [1].

Role of Dimerization in DNA Binding Affinity

Dimerization via the LZ domain enhances Athb-1’s DNA-binding affinity by >100-fold compared to isolated HD monomers. This increase arises from:

  • Cooperative Binding: Dimerization allows simultaneous engagement with both DNA half-sites, creating avidity effects that stabilize the complex [1] [4].
  • Allosteric Regulation: DNA binding induces conformational changes in the LZ, tightening dimer interactions and reducing dissociation rates [5].
  • Specificity Filter: The LZ enforces symmetric binding, preventing non-specific interactions with single half-sites. Random DNA selection assays confirm Athb-1 fails to bind DNA without an intact LZ [1].

Table 2: DNA-Binding Specificity of HD-Zip Proteins

ProteinConsensus SequenceCentral Base SpecificityKey Specificity Residues
Athb-1CAAT(A/T)ATTGA/TAla46, Trp56
Athb-2CAAT(G/C)ATTGG/CGlu46, Thr56
HD-Zip IIIGTAAT(G/C)ATTACG/CSTART domain influence
HD-Zip IVTAAATG(C/T)AC/TSAD domain interactions

Structural Comparisons with Other HD-Zip Proteins

Athb-1’s structure and function diverge from related HD-Zip proteins due to variations in key residues and auxiliary domains:

  • Athb-1 vs. Athb-2:
  • Both belong to HD-Zip I but recognize distinct central bases. Athb-1 binds CAATNATTG (N=A/T), while Athb-2 prefers CAATBATTG (B=G/C) [1].
  • Specificity is governed by residues at positions 46 and 56 in Helix 3:
  • Athb-1: Ala46 and Trp56 → Accommodates A/T.
  • Athb-2: Glu46 and Thr56 → Hydrogen-bonds with G/C [5] [8].
  • Functional divergence: Athb-1 regulates stress responses (e.g., drought), whereas Athb-2 mediates photomorphogenesis and shade avoidance [5] [6].
  • Athb-1 vs. Athb-12:
  • Both are HD-Zip I stress responders but differ in expression patterns. Athb-12 shows stronger induction under abscisic acid (ABA) signaling and regulates cell expansion in leaves [6] [9].
  • Structurally, Athb-12 retains the WFQNRR motif but possesses a unique C-terminal motif that enhances ABA-responsive gene activation [6].

  • HD-Zip I vs. HD-Zip II/III/IV:

  • HD-Zip II: Contains a CPSCE motif upstream of the HD, enabling light-responsive signaling. Recognizes similar dyad sites but with distinct kinetics [5].
  • HD-Zip III/IV: Feature START/SAD lipid-binding domains C-terminal to the HD-Zip. Their DNA sites (e.g., GTAATBATTAC for HD-Zip III) are longer and asymmetric, reflecting roles in vascular development and epidermal differentiation [5] [8].

These structural distinctions underpin functional specialization: HD-Zip I proteins like Athb-1 fine-tune stress responses, while HD-Zip III/IV proteins regulate developmental patterning.

Properties

CAS Number

139497-94-2

Product Name

Athb-1 homeodomain protein

Molecular Formula

C8H15NO4

Synonyms

Athb-1 homeodomain protein

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